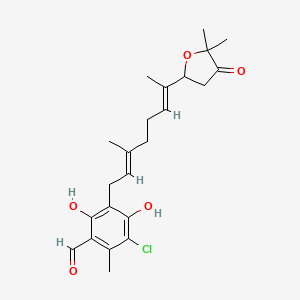

Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Ascofuranone is a synthetic compound known for its significant biological activities, including antitumor and antitrypanosomal properties. It is a derivative of ascofuranone, a natural antibiotic produced by various ascomycete fungi, such as Acremonium sclerotigenum . The compound has garnered attention for its potential therapeutic applications, particularly in treating diseases like African trypanosomiasis and certain cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-ascofuranone involves a convergent strategy that includes the preparation of a terpenoid side chain with a furanone moiety, coupling this side chain with a protected phenol derivative, and subsequent deprotection to regenerate the hydroxyl groups . A short and efficient total synthesis of DL-ascofuranone has been achieved in seven steps starting from geranyl acetate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for scaling up production. The key steps involve the preparation of intermediates and their coupling under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized and cyclized analogs of DL-ascofuranone, which have been found to inhibit the growth of P388 leukemia cells .

Wissenschaftliche Forschungsanwendungen

DL-Ascofuranone has a wide range of scientific research applications:

Wirkmechanismus

DL-Ascofuranone exerts its effects through multiple mechanisms:

Antitumor Activity: It induces cell cycle arrest, inhibits mitochondrial respiration, and suppresses angiogenesis.

Antitrypanosomal Activity: The compound inhibits the Trypanosoma brucei alternative oxidase, disrupting the parasite’s energy production and leading to its death.

Molecular Targets and Pathways: DL-Ascofuranone targets the mTOR complex 1 signaling pathway, affecting cell migration, invasion, and actin cytoskeleton organization.

Vergleich Mit ähnlichen Verbindungen

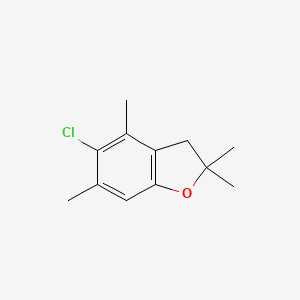

Ascochlorin: Another natural product with similar biological activities, including antitumor and antitrypanosomal properties.

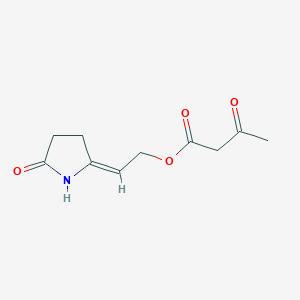

Ilicicolin A: A compound with a similar structure and biosynthetic pathway, known for its antifungal and antitumor activities.

Uniqueness: DL-Ascofuranone stands out due to its potent inhibition of the Trypanosoma brucei alternative oxidase and its ability to induce cell cycle arrest in cancer cells. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic development .

Eigenschaften

CAS-Nummer |

86832-77-1 |

|---|---|

Molekularformel |

C23H29ClO5 |

Molekulargewicht |

420.9 g/mol |

IUPAC-Name |

5-chloro-3-[(2E,6E)-7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde |

InChI |

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+ |

InChI-Schlüssel |

VGYPZLGWVQQOST-UAUIHIKDSA-N |

Isomerische SMILES |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/C2CC(=O)C(O2)(C)C)O)C=O |

Kanonische SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)

![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)